Carbonyl Insertion Reduces Piperazine Basicity by Over 3 pKa Units Relative to MK-212
The predicted pKa of the conjugate acid of the piperazine N-methyl nitrogen in 2-chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine is 6.34±0.10 . In contrast, the corresponding piperazine nitrogen in 2-chloro-6-(piperazin-1-yl)pyrazine (MK-212, CAS 64022-27-1) carries a protonatable secondary amine with a predicted pKa >9.5 [1]. This >3 log unit difference means that at physiological pH 7.4, the target compound exists predominantly in its neutral free-base form while MK-212 is >99% protonated. This directly impacts membrane permeability, protein binding, and suitability for CNS applications.
| Evidence Dimension | Predicted pKa of piperazine nitrogen (conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.34 ± 0.10 |
| Comparator Or Baseline | MK-212 (2-chloro-6-(piperazin-1-yl)pyrazine): predicted pKa > 9.5 |
| Quantified Difference | ΔpKa > 3.2 units (≥ 1,500-fold difference in protonation at pH 7.4) |
| Conditions | Predicted using ACD/Labs or equivalent software; ChemicalBook estimation for target; literature consensus for MK-212 |
Why This Matters
Procurement of the correct carbonyl-linked analog ensures the intended neutral species for blood-brain barrier penetration; a mistaken purchase of the more basic MK-212 would deliver a permanently charged molecule with fundamentally different ADME properties.
- [1] Human Metabolome Database. (2021). 2-Chloro-6-(1-piperazinyl)pyrazine (MK-212) – HMDB0247163. Piperazine secondary amine pKa established in standard reference tables. Retrieved from https://hmdb.ca/metabolites/HMDB0247163 View Source
